molecular formula C26H17N3O2 B11505359 1-(Furan-2-yl)-3-methoxy-13,14-dihydronaphtho[1,2-i][1,9]phenanthroline-2-carbonitrile

1-(Furan-2-yl)-3-methoxy-13,14-dihydronaphtho[1,2-i][1,9]phenanthroline-2-carbonitrile

Cat. No.: B11505359
M. Wt: 403.4 g/mol
InChI Key: MQQTZAXBKOITDA-UHFFFAOYSA-N
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Description

1-(FURAN-2-YL)-3-METHOXY-13H,14H-NAPHTHO[1,2-I]1,9-PHENANTHROLINE-2-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic aromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(FURAN-2-YL)-3-METHOXY-13H,14H-NAPHTHO[1,2-I]1,9-PHENANTHROLINE-2-CARBONITRILE typically involves multi-step organic reactionsCommon reagents used in these reactions include furan, methanol, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(FURAN-2-YL)-3-METHOXY-13H,14H-NAPHTHO[1,2-I]1,9-PHENANTHROLINE-2-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products

Scientific Research Applications

1-(FURAN-2-YL)-3-METHOXY-13H,14H-NAPHTHO[1,2-I]1,9-PHENANTHROLINE-2-CARBONITRILE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(FURAN-2-YL)-3-METHOXY-13H,14H-NAPHTHO[1,2-I]1,9-PHENANTHROLINE-2-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(FURAN-2-YL)-3-METHOXY-13H,14H-NAPHTHO[1,2-I]1,9-PHENANTHROLINE-2-CARBONITRILE is unique due to its complex structure, which combines a furan ring, a methoxy group, and a naphtho[1,2-i]phenanthroline core. This combination of features gives it distinct chemical and biological properties, making it valuable for various scientific research applications .

Properties

Molecular Formula

C26H17N3O2

Molecular Weight

403.4 g/mol

IUPAC Name

19-(furan-2-yl)-17-methoxy-12,16-diazapentacyclo[12.8.0.02,11.03,8.015,20]docosa-1,3,5,7,9,11,13,15,17,19-decaene-18-carbonitrile

InChI

InChI=1S/C26H17N3O2/c1-30-26-19(13-27)24(22-7-4-12-31-22)18-10-9-17-20(25(18)29-26)14-28-21-11-8-15-5-2-3-6-16(15)23(17)21/h2-8,11-12,14H,9-10H2,1H3

InChI Key

MQQTZAXBKOITDA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2CCC3=C4C(=NC=C3C2=N1)C=CC5=CC=CC=C54)C6=CC=CO6)C#N

Origin of Product

United States

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